N-(3,5-dimethylphenyl)-2,3,4,5,6-pentafluorobenzamide
Overview
Description
N-(3,5-dimethylphenyl)-2,3,4,5,6-pentafluorobenzamide is an organic compound that belongs to the class of amides It is characterized by the presence of a benzamide group substituted with a 3,5-dimethylphenyl group and a pentafluorobenzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,5-dimethylphenyl)-2,3,4,5,6-pentafluorobenzamide typically involves the reaction of 3,5-dimethylaniline with pentafluorobenzoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually performed in an organic solvent like dichloromethane or chloroform at room temperature. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to increase yield and purity, as well as implementing continuous flow processes to enhance efficiency and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
N-(3,5-dimethylphenyl)-2,3,4,5,6-pentafluorobenzamide can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atoms on the pentafluorobenzene ring can be substituted with nucleophiles such as amines or thiols.
Reduction Reactions: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The methyl groups on the phenyl ring can be oxidized to carboxylic acids using strong oxidizing agents like potassium permanganate (KMnO4).
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Oxidation: Potassium permanganate (KMnO4) in aqueous or alkaline conditions.
Major Products
Substitution: Products with nucleophiles replacing fluorine atoms.
Reduction: Corresponding amine.
Oxidation: Carboxylic acids from the oxidation of methyl groups.
Scientific Research Applications
N-(3,5-dimethylphenyl)-2,3,4,5,6-pentafluorobenzamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Potential use in the study of enzyme inhibition and protein-ligand interactions.
Medicine: Investigated for its potential as a pharmaceutical intermediate.
Industry: Utilized in the development of advanced materials and polymers.
Mechanism of Action
The mechanism of action of N-(3,5-dimethylphenyl)-2,3,4,5,6-pentafluorobenzamide involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking substrate access. The pentafluorobenzene ring enhances the compound’s binding affinity through hydrophobic interactions and π-π stacking with aromatic residues in the target protein.
Comparison with Similar Compounds
Similar Compounds
- N-(2,3-dimethylphenyl)-2,3,4,5,6-pentafluorobenzamide
- N-(3,4-dimethylphenyl)-2,3,4,5,6-pentafluorobenzamide
- N-(2,5-dimethylphenyl)-2,3,4,5,6-pentafluorobenzamide
Uniqueness
N-(3,5-dimethylphenyl)-2,3,4,5,6-pentafluorobenzamide is unique due to the specific positioning of the methyl groups on the phenyl ring, which can influence its chemical reactivity and binding properties. The presence of the pentafluorobenzene ring also imparts distinct electronic and steric characteristics, making it a valuable compound for various applications.
Properties
IUPAC Name |
N-(3,5-dimethylphenyl)-2,3,4,5,6-pentafluorobenzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10F5NO/c1-6-3-7(2)5-8(4-6)21-15(22)9-10(16)12(18)14(20)13(19)11(9)17/h3-5H,1-2H3,(H,21,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XAASCOPKZPZOMF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NC(=O)C2=C(C(=C(C(=C2F)F)F)F)F)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10F5NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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